molecular formula C17H15NO4 B027679 (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 104261-79-2

(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B027679
CAS No.: 104261-79-2
M. Wt: 297.3 g/mol
InChI Key: BSOYWTITVKXHLM-HNNXBMFYSA-N
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Description

(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid: is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the second position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole ring system.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of oxidation reactions, often involving reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated indoles, nitroindoles.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the study of indoleamine 2,3-dioxygenase.

Medicine:

    Drug Development: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: The compound is explored for its use in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

    (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.

    (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

Uniqueness:

    Structural Features: The presence of both a benzyloxycarbonyl group and a carboxylic acid group in the same molecule is unique and contributes to its distinct chemical properties.

    Reactivity: The compound’s ability to undergo a variety of chemical reactions makes it versatile for different applications.

Properties

IUPAC Name

(2S)-1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOYWTITVKXHLM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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